4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Overview
Description
4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is an organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene typically involves multiple steps. One common method starts with the nitration of 4-chloro-1-(4-methoxy-phenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-chloro-4-nitrobenzene
- 4-Chloro-2-fluoro-1-nitrobenzene
- 2-Iodo-4-methoxy-1-nitrobenzene
Comparison
Compared to similar compounds, 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is unique due to the presence of both a methoxy and a phenoxy group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a compound with a complex structure that includes chloro, methoxy, and nitro functional groups. Its potential biological activities are of interest in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from its structural analogs and the general properties of similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A chloro group (Cl) which may enhance lipophilicity and biological activity.
- A methoxy group (OCH₃) that can influence the compound's electronic properties.
- A nitro group (NO₂) which is often associated with biological reactivity.
Biological Activity Overview
Although specific studies on the biological activity of this compound are scarce, related compounds have demonstrated various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly notable for its potential to form reactive intermediates that may interact with microbial enzymes or DNA.
- Anticancer Activity : Nitro-substituted aromatic compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
- Enzyme Inhibition : Many compounds with similar moieties have been shown to inhibit specific enzymes, which can be leveraged for therapeutic applications.
The mechanism of action for this compound is hypothesized based on the behavior of structurally related compounds:
- Reduction of Nitro Group : The nitro group may be reduced to form an amine, which can then interact with various biological targets.
- Enzyme Interaction : The compound might inhibit enzymes by binding to active sites or altering enzyme conformation.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, affecting cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with other similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Nitrophenol | Structure | Antimicrobial, cytotoxic |
2-Chloro-4-methoxyphenol | Structure | Antifungal, anti-inflammatory |
3-Nitrobenzoic acid | Structure | Anticancer, enzyme inhibitor |
Properties
IUPAC Name |
4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIASXOHEIDKMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429410 | |
Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62966-77-2 | |
Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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